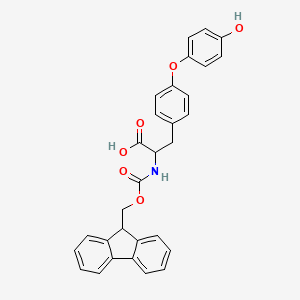

Fmoc-DL-thyronine

描述

Fmoc-DL-thyronine: is a derivative of thyronine, a compound related to thyroid hormones. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group during peptide synthesis, making this compound a valuable intermediate in the synthesis of peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-thyronine typically involves the protection of the amino group of thyronine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: Fmoc-DL-thyronine can undergo oxidation reactions, particularly at the aromatic rings of the fluorenyl group.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The Fmoc group can be removed through a base-catalyzed substitution reaction, typically using piperidine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are potential reducing agents.

Substitution: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Major Products:

Oxidation: Oxidized derivatives of the fluorenyl group.

Reduction: Reduced derivatives, though less common.

Substitution: Removal of the Fmoc group yields free thyronine.

科学研究应用

Peptide Synthesis

Fmoc-DL-thyronine serves as a crucial building block in the synthesis of peptides. The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective reactions at other sites on the molecule. This capability allows researchers to create complex peptides that can mimic or modulate thyroid hormone activity, facilitating studies on hormone-receptor interactions and biological functions.

Key Features:

- Building Block : Incorporation into peptides allows for targeted studies on thyroid hormone functions.

- Selective Reactions : The Fmoc group can be easily removed after synthesis, allowing for further functionalization.

Biological Research

In biological contexts, this compound is utilized to explore the structure and function of thyroid hormones. Its ability to mimic the biological activity of thyroxine makes it an essential tool for investigating metabolic processes and gene expression influenced by thyroid hormones.

Research Areas:

- Cellular Uptake and Metabolism : Studies focus on how thyronine derivatives are taken up by cells and their subsequent metabolic pathways.

- Signaling Pathways : Understanding how these compounds influence cellular signaling related to thyroid hormones.

Therapeutic Development

This compound has potential applications in developing novel therapeutics. By creating prodrugs—inactive compounds that convert to active forms within the body—researchers aim to enhance drug delivery systems targeting thyroid-related disorders.

Applications in Medicine:

- Thyroid Hormone Analogs : Development of analogs that can effectively interact with thyroid hormone receptors.

- Pharmacodynamics Studies : Investigating how these compounds affect drug behavior within biological systems.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound in research:

- Thyroid Hormone Receptor Interaction : Research has shown that peptides incorporating this compound can effectively bind to thyroid hormone receptors, influencing gene expression related to metabolism and development. This has implications for understanding disorders like hypothyroidism .

- Synthetic Ligands Development : A study demonstrated that synthetic ligands based on this compound could relieve transcriptional repression caused by mutant thyroid hormone receptors in cellular models. This suggests therapeutic potential for treating related genetic conditions .

作用机制

The primary mechanism of action of Fmoc-DL-thyronine involves its role as a protected intermediate in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

相似化合物的比较

Fmoc-L-thyronine: Similar in structure but with a different stereochemistry.

Fmoc-D-thyronine: The enantiomer of Fmoc-L-thyronine.

Fmoc-DL-tyrosine: Another protected amino acid used in peptide synthesis.

Uniqueness: Fmoc-DL-thyronine is unique due to its specific structure, which combines the properties of thyronine with the protective Fmoc group. This makes it particularly useful in the synthesis of peptides that require the incorporation of thyronine residues.

生物活性

Fmoc-DL-thyronine is a derivative of thyronine, an important thyroid hormone that plays a critical role in various biological processes, including metabolism and growth regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C24H21NO5

- Molecular Weight : 403.44 g/mol

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Research has indicated that thyroid hormones, including thyronine derivatives, exert their biological effects through both genomic and nongenomic pathways. The intrinsic activity of thyronine derivatives is linked to their ability to bind to thyroid hormone receptors (TRs), influencing gene expression and cellular signaling.

Genomic Effects

Thyroid hormones regulate the transcription of genes involved in metabolism and growth. For instance, studies have shown that T4 (thyroxine) can enhance gene expression related to cell proliferation and cholesterol metabolism. This genomic activity is facilitated through TRs, which modulate transcriptional responses in target cells .

Nongenomic Effects

Thyroid hormones also exhibit rapid nongenomic actions that are independent of traditional receptor-mediated pathways. These effects include interactions with integrin αvβ3 on the cell membrane, influencing processes such as angiogenesis and neuronal migration . Such mechanisms are significant for understanding the broader implications of this compound in therapeutic contexts.

Cellular Studies

Recent studies have explored the effects of this compound on various cell types:

- Cell Proliferation : this compound has been shown to stimulate proliferation in cultured cells under specific conditions, suggesting its potential use in regenerative medicine .

- Cytotoxicity : Research indicates that certain derivatives can exhibit cytotoxic effects on cancer cells, making them candidates for targeted cancer therapies .

Case Studies

- Thyroid Hormone Action in Mice : A study demonstrated that T4 administration improved survival rates in genetically modified mice unable to convert T4 to T3. This highlights the unique biological roles that different forms of thyronine can play in physiological systems .

- Immunotoxicity Evaluation : In vitro studies have assessed the immunotoxic effects of various compounds related to thyroid function. These investigations revealed that certain derivatives could modulate cytokine release from immune cells, indicating potential therapeutic applications in autoimmune disorders .

Applications in Drug Development

This compound's unique properties make it valuable for several applications:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides with enhanced biological activity.

- Drug Development : The compound is explored for developing novel pharmaceuticals targeting thyroid-related conditions and cancer therapies where iodine's role is critical .

- Bioconjugation : Its use in bioconjugation processes enhances drug targeting and efficacy by attaching biomolecules to therapeutic agents .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDWCUHMDBIXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。